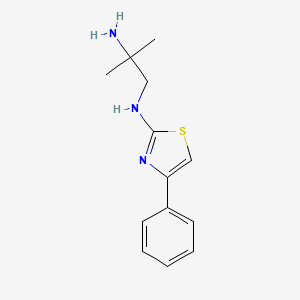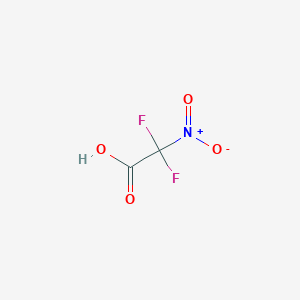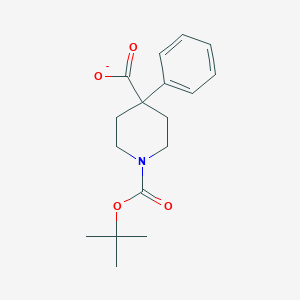![molecular formula C29H48NOPS B14751753 [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a cyclohexyl derivative with a dicyclohexylphosphanyl phenyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamides, while substitution reactions involving the phosphanyl group can produce a variety of phosphine derivatives.
科学的研究の応用
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis where it helps to induce chirality in the products.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug design.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
作用機序
The mechanism by which [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a strong electron donor, stabilizing the metal center and facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall reactivity and selectivity.
類似化合物との比較
Similar Compounds
[S®]-N-[(1S)-1-[2-(Diphenylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide: Similar structure but with diphenylphosphanyl instead of dicyclohexylphosphanyl.
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-ethyl-2-propanesulfinamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide lies in its combination of steric and electronic properties provided by the dicyclohexylphosphanyl and sulfinamide groups. This combination allows for high selectivity and efficiency in catalytic reactions, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C29H48NOPS |
|---|---|
分子量 |
489.7 g/mol |
IUPAC名 |
(R)-N-[(S)-cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3/t28-,33+/m0/s1 |
InChIキー |
MMMATOAROHABTM-QPQHGXMVSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
正規SMILES |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)


![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)



![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)
